molecular formula C10H13NO B14467158 N-(3,4-Dimethylphenyl)-N-methylformamide CAS No. 65772-53-4

N-(3,4-Dimethylphenyl)-N-methylformamide

Cat. No.: B14467158
CAS No.: 65772-53-4
M. Wt: 163.22 g/mol
InChI Key: GSYRCYFETPCQPL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-methylformamide (CAS: 65772-53-4) is a substituted formamide derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its structure consists of a formamide group (-N(Me)CHO) attached to a 3,4-dimethylphenyl ring. The compound’s InChIKey (GSYRCYFETPCQPL-UHFFFAOYSA-N) and structural identifiers confirm its unique configuration, where the methyl groups at the 3- and 4-positions of the aromatic ring influence steric and electronic properties .

Properties

CAS No.

65772-53-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-methylformamide

InChI

InChI=1S/C10H13NO/c1-8-4-5-10(6-9(8)2)11(3)7-12/h4-7H,1-3H3

InChI Key

GSYRCYFETPCQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-methylformamide typically involves the reaction of 3,4-dimethylaniline with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include catalytic hydrogenation and amide bond formation reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the formamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-N-methylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between N-(3,4-Dimethylphenyl)-N-methylformamide and related compounds:

Compound Name Molecular Formula Substituents Functional Group Key Structural Features
This compound C₁₀H₁₃NO 3,4-dimethylphenyl Formamide Methyl groups on phenyl ring; N-methyl substitution
N-(3,4-Dimethylphenyl)acetamide C₁₀H₁₃NO 3,4-dimethylphenyl Acetamide Acetamide group (-NHCOCH₃); forms N–H···O hydrogen bonds in crystals
N-(2,4-Dimethylphenyl)formamide C₉H₁₁NO 2,4-dimethylphenyl Formamide Methyl groups at 2- and 4-positions; smaller molecular weight
3,4-Dimethylphenyl methylcarbamate C₁₀H₁₃NO₂ 3,4-dimethylphenyl Carbamate Carbamate group (-OCONHCH₃); potential pesticidal activity
N-(3,4-Dichlorophenyl)acetamide C₈H₇Cl₂NO 3,4-dichlorophenyl Acetamide Chloro substituents induce conformational differences vs. methyl groups

Key Observations :

  • Functional Groups : Formamides exhibit distinct hydrogen-bonding capabilities compared to acetamides or carbamates, influencing crystallinity and solubility .

Physicochemical Properties

  • Hydrogen Bonding : N-(3,4-Dimethylphenyl)acetamide forms infinite chains via N–H···O interactions in crystals, a feature likely shared with the formamide derivative but modulated by the N-methyl group .
  • Solubility : Methyl substituents on the phenyl ring may enhance hydrophobicity compared to polar chloro or carbamate groups.
  • Conformational Flexibility : The anticonformation observed in chloro-substituted analogs (e.g., N-(3,4-Dichlorophenyl)acetamide ) contrasts with the synconformation in methyl-substituted derivatives, impacting molecular packing .

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